molecular formula C20H20N6O3 B2997511 8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-81-5

8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2997511
CAS No.: 946311-81-5
M. Wt: 392.419
InChI Key: RRFNKHMKBALJJW-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a chemical compound with the CAS Number 946311-81-5 and a molecular formula of C20H20N6O3 . It features a complex molecular architecture that integrates an ethoxyphenyl group, a tetrahydroimidazotriazine core, and a pyridin-2-ylmethyl carboxamide moiety, as represented by the SMILES string CCOc1ccc(N2CCn3c2nnc(C(=O)NCc2ccccn2)c3=O)cc1 . This specific structure suggests potential for interaction with various biological targets, making it a compound of significant interest in medicinal chemistry and drug discovery research. Researchers can utilize this high-purity compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a pharmacological probe for investigating enzyme and receptor functions. The compound is provided with guaranteed identity and purity, suitable for advanced screening and development projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-2-29-16-8-6-15(7-9-16)25-11-12-26-19(28)17(23-24-20(25)26)18(27)22-13-14-5-3-4-10-21-14/h3-10H,2,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFNKHMKBALJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities that warrant detailed exploration. This article reviews its biological activity based on available research findings, focusing on its anticancer properties and other pharmacological effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H20N6O3
Molecular Weight 392.4 g/mol
CAS Number 946231-03-4

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was tested against various human cancer cell lines including A549 (lung carcinoma), MCF-7 (breast carcinoma), and SK-MEL-28 (melanoma). The results showed promising cytotoxic effects with IC50 values in the low micromolar range:

Cell LineIC50 (µM)Reference Drug
MCF-79.05-Fluorouracil
SK-MEL-287.8Etoposide
A549>100No significant activity

These findings suggest that the compound's structural features may contribute to its ability to inhibit cancer cell proliferation effectively.

The mechanism by which this compound exerts its anticancer effects is likely linked to its interaction with specific molecular targets involved in cell signaling pathways. Molecular docking studies have shown strong binding affinities with key kinases such as CSF1R and BRAF, which are implicated in tumor growth and survival. These interactions suggest a potential for the compound to modulate these pathways therapeutically.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Researchers synthesized various derivatives of imidazo[2,1-c][1,2,4]triazine and evaluated their cytotoxicity against multiple cancer cell lines.
    • Compounds with electron-donating groups showed enhanced activity against MCF-7 cells.
    • The study concluded that structural modifications could significantly influence the biological activity of these compounds .
  • Molecular Docking Analysis :
    • Computational studies indicated that the binding of these compounds to target proteins could be optimized through structural modifications.
    • The presence of specific functional groups was correlated with increased binding affinity and anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s imidazo[2,1-c][1,2,4]triazine core distinguishes it from analogs with other fused heterocycles:

Compound Core Structure Key Features of Core
Target Compound Imidazo[2,1-c][1,2,4]triazine Electron-deficient triazine ring; fused imidazole for rigidity.
Compound 11 Imidazo[1,5-a]pyridine Larger π-conjugated system; lacks triazine nitrogen atoms.
Compound 1l Imidazo[1,2-a]pyridine Saturated tetrahydro ring; reduced electron deficiency.
Compound 3 Pyrimido[2,1-b][1,3]oxazine Oxygen-containing oxazine ring; pyrimidine fusion.

Substituent Analysis

Substituents critically modulate physicochemical properties and interactions:

Compound Key Substituents Electronic Effects
Target Compound 4-Ethoxyphenyl, pyridin-2-ylmethyl Ethoxy (electron-donating); pyridine (aromatic, H-bond acceptor).
Compound 1l 4-Nitrophenyl, phenethyl, diethyl ester Nitro (electron-withdrawing); esters (polar, hydrolyzable).
Compound 3 4-Chlorophenyl, methylthio Chloro (moderate electron-withdrawing); methylthio (lipophilic).
Compound 11 4-(Hydroxymethyl)pyridin-3-yl Hydroxymethyl (polar, H-bond donor); tetrahydro-2H-pyran (saturated, oxygen-rich).

Implications :

  • The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to nitro (Compound 1l) or chloro (Compound 3) substituents.
  • The pyridin-2-ylmethyl carboxamide may enhance aromatic stacking interactions relative to saturated chains (e.g., tetrahydro-pyran in Compound 11).
Molecular Weight and Solubility
  • The target compound (392.4 g/mol) is heavier than simpler imidazopyridines (e.g., Compound 1l, though exact weights are unspecified). Its ethoxy and pyridine groups balance hydrophobicity and polarity.
  • Nitro (Compound 1l) and cyano (Compound 3) groups reduce solubility, whereas hydroxymethyl (Compound 11) improves it .

Research Findings and Implications

  • Structural Flexibility : The target’s triazine core and ethoxyphenyl substituent offer a unique combination of rigidity and electron modulation, distinguishing it from oxygen-rich (oxazine) or fully aromatic (imidazopyridine) analogs.
  • Drug Design Potential: Pyridine-containing carboxamides (target and Compound 11) may exhibit improved target engagement via H-bonding, whereas ester/cyano groups (Compounds 1l, 3) could limit bioavailability.
  • Knowledge Gaps: Biological activity data are absent in the evidence, necessitating further studies on pharmacokinetics and target binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic assembly. A one-pot two-step reaction strategy, as described for analogous tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., via cyclocondensation and subsequent functionalization), can be adapted . For carboxamide coupling, EDCI/HOBt-mediated amidation under anhydrous DMF at 60°C for 18 hours is effective, as demonstrated in related triazolopyrazine-carboxamide syntheses .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., acetonitrile or DCM) to enhance yield.

Q. How should researchers characterize this compound’s purity and structure?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign signals for the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons), pyridin-2-ylmethyl (δ ~8.0–8.5 ppm), and tetrahydroimidazotriazine core (δ ~2.5–4.0 ppm for methylene/methine groups) .
  • HRMS (ESI) : Confirm molecular ion peaks with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow GHS guidelines for acute toxicity and skin/eye irritation. Use PPE (gloves, goggles, lab coats), ensure fume hood ventilation, and avoid dust generation. For spills, collect material in sealed containers and dispose per institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use ICReDD’s workflow: combine computational reaction path searches with experimental validation to reduce trial-and-error cycles . For example, simulate EDCI/HOBt coupling energetics to identify optimal temperature and solvent polarity.

Q. What strategies resolve contradictions in spectral data for intermediates?

  • Case Study : If NMR signals for the tetrahydroimidazotriazine core overlap with pyridin-2-ylmethyl protons, use 2D NMR (COSY, HSQC) to resolve ambiguities . Compare experimental IR data with computational vibrational spectra (e.g., using Gaussian software) to verify functional groups .

Q. How can researchers address low yields in the final amidation step?

  • Troubleshooting :

  • Solvent Optimization : Replace DMF with THF or DCM if side reactions (e.g., hydrolysis) occur .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile/water) to isolate the product .

Q. What are the challenges in assessing this compound’s pharmacological potential?

  • Methodology :

  • Solubility : Address poor aqueous solubility via co-solvents (e.g., DMSO/PBS mixtures) or prodrug design .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative liabilities (e.g., amide bond cleavage) .
  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR, noting potential off-target effects from the trifluoromethyl group .

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